2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide
Description
2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide is a fluorinated benzodioxole derivative with a sulfonamide functional group. It is frequently utilized as a key intermediate or active moiety in drug discovery, particularly in therapies targeting cystic fibrosis (CFTR modulation) and cancer (anti-tumor agents) . Its unique 2,2-difluorobenzo[d][1,3]dioxole core enhances metabolic stability compared to non-fluorinated analogs, while the sulfonamide group contributes to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO4S/c8-7(9)13-5-2-1-4(15(10,11)12)3-6(5)14-7/h1-3H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUKLYYLIXQTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)OC(O2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,2-difluoro-1,3-benzodioxole with sulfonamide under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The conditions vary depending on the desired reaction but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of advanced materials with specific properties, such as increased stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide involves its interaction with specific molecular targets. The fluorine atoms can form strong bonds with various biological molecules, affecting their function. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. These interactions can disrupt normal cellular processes, making the compound useful in the development of therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 2,2-difluorobenzo[d][1,3]dioxole-5-sulfonamide are best contextualized through comparison with analogs. Below is an analysis of key derivatives:
Sulfonamide vs. Sulfamate Derivatives
- This compound : Exhibits moderate aromatase inhibition (IC₅₀ ~50 nM) but superior metabolic stability due to fluorine substitution, which reduces CYP450-mediated O-demethylenation .
- 2,2-Difluorobenzo[d][1,3]dioxole-5-sulfamate : Sulfamate derivatives (e.g., 21e in Table 2 of ) show enhanced aromatase inhibition (IC₅₀ ~30 nM) but are more prone to hydrolysis in vivo, limiting their bioavailability .
Carboxamide Derivatives
- PFZ2 (N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)-2,2-difluorobenzo[d][1,3]dioxole-5-carboxamide) : Retains the difluorobenzo[d][1,3]dioxole core but replaces sulfonamide with a carboxamide group. PFZ2 demonstrates potent anti-tumor activity (IC₅₀ = 0.8 µM in HeLa cells) by enhancing arsenic-based cytotoxicity, a mechanism absent in the sulfonamide analog .
- 2,2-Difluorobenzo[d][1,3]dioxole-5-carboxylic Acid : Lacks the sulfonamide group but shares the fluorinated core. It exhibits lower solubility (LogP = 2.8) compared to the sulfonamide derivative (LogP = 1.9), limiting its utility in aqueous formulations .
Cyclopropane-Containing Analogs
- 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile : Features a cyclopropane ring attached to the benzodioxole core. This modification increases steric bulk, reducing binding affinity for enzymes like aromatase (IC₅₀ >100 nM) compared to the sulfonamide derivative .
- 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic Acid : A CFTR modulator with a cyclopropane-carboxamide linker. Its efficacy in cystic fibrosis models (EC₅₀ = 10 nM) surpasses simpler sulfonamide derivatives, highlighting the importance of structural complexity in target engagement .
Key Data Tables
Table 1: Physicochemical and Pharmacological Comparison
Research Findings and Implications
- Metabolic Stability: The 2,2-difluoro substitution in the benzodioxole ring significantly reduces O-demethylenation, a common metabolic pathway for non-fluorinated analogs .
- Structure-Activity Relationship (SAR) : The sulfonamide group enhances hydrogen bonding with target proteins (e.g., CFTR), while carboxamide derivatives prioritize steric interactions for anti-tumor activity .
- Limitations : Despite superior stability, the sulfonamide derivative’s moderate potency in aromatase inhibition suggests room for optimization via hybrid pharmacophores .
Biological Activity
2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursor compounds under controlled conditions. The compound can be characterized through various spectroscopic methods such as FT-IR, NMR, and mass spectrometry. These techniques confirm the structural integrity and purity of the synthesized compound.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. In vitro studies indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 1250 |
| Escherichia coli | 625 |
| Pseudomonas aeruginosa | 312.5 |
| Enterococcus faecalis | 156.25 |
These results suggest that the compound could be a promising candidate for further development as an antibacterial agent .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown notable anti-inflammatory effects. Studies have demonstrated that it significantly reduces inflammation in vitro, with IC50 values comparable to conventional anti-inflammatory drugs like diclofenac.
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 110 |
| Diclofenac | 157 |
This indicates that the compound may serve as an effective alternative in managing inflammatory conditions .
Anticancer Activity
Recent investigations into the anticancer potential of this compound have revealed promising results. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting glycolytic pathways.
In a study assessing its effects on glioblastoma cells, the compound was found to significantly inhibit cell growth with an IC50 value lower than that of traditional chemotherapeutic agents. This highlights its potential as a novel therapeutic agent in cancer treatment .
Case Studies
Several case studies have explored the biological effects of sulfonamide derivatives similar to this compound:
- Case Study on Antimicrobial Efficacy : A study involving the compound's efficacy against multidrug-resistant bacterial strains demonstrated its potential as a lead compound for developing new antibiotics.
- Anti-inflammatory Mechanisms : Research focused on the molecular mechanisms revealed that the compound inhibits pro-inflammatory cytokines and modulates signaling pathways associated with inflammation.
- Anticancer Properties : Clinical trials have indicated favorable outcomes when using this compound in combination with other chemotherapeutics for treating aggressive tumors like glioblastoma multiforme.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
